Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Catalog No.
S1902876
CAS No.
933754-38-2
M.F
C7H5N3O2
M. Wt
163.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS Number

933754-38-2

Product Name

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

IUPAC Name

pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-3-8-6-1-2-9-10(6)4-5/h1-4H,(H,11,12)

InChI Key

GDASVOXREDJRGF-UHFFFAOYSA-N

SMILES

C1=C2N=CC(=CN2N=C1)C(=O)O

Canonical SMILES

C1=C2N=CC(=CN2N=C1)C(=O)O

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system. This compound features a carboxylic acid functional group at the 6-position of the pyrimidine ring. Its chemical formula is C7H6N4O2C_7H_6N_4O_2, and it is recognized for its structural complexity and potential biological activities.

Currently, there is no scientific literature readily available on the specific mechanism of action of PyrazoloPYM-6-COOH itself. However, its significance lies in its role as a precursor for various drugs. The most prominent example is its use as an intermediate in the synthesis of Anagliptin, a medication for type 2 diabetes []. Anagliptin acts by inhibiting an enzyme called Dipeptidyl Peptidase-4 (DPP-4), thereby regulating blood sugar levels [].

The reactivity of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is primarily influenced by its functional groups. Notably, it can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of pyrazolo[1,5-a]pyrimidines.
  • Amination: The nitrogen atoms in the pyrazole and pyrimidine rings can participate in nucleophilic substitution reactions.

These reactions allow for the modification of the compound, facilitating the synthesis of various derivatives with altered properties and activities.

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits significant biological activities, making it a target for medicinal chemistry. It has been shown to possess:

  • Anticancer Properties: Various derivatives have demonstrated selective activity against cancer cell lines by inhibiting specific pathways involved in tumor growth.
  • Enzyme Inhibition: It acts as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications, showcasing its potential in treating diabetes-related conditions .
  • Psychopharmacological Effects: Some studies indicate efficacy in treating symptoms associated with schizophrenia .

Several synthesis methods have been developed for pyrazolo[1,5-a]pyrimidine-6-carboxylic acid:

  • Cyclization Reactions: A common approach involves the cyclization of 3-methyl-5-amino-pyrazole with 3,3-dialkoxypropionate under alkaline conditions to form intermediates that are subsequently hydrolyzed to yield the carboxylic acid .
  • Functionalization Techniques: Recent advancements include microwave-assisted synthesis and other innovative methods that enhance yield and reduce reaction times .

These methods highlight the versatility in synthesizing this compound and its derivatives.

The applications of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid extend across various fields:

  • Pharmaceuticals: Its derivatives are explored as potential drugs for cancer therapy and diabetes management.
  • Material Science: Due to their unique photophysical properties, these compounds are being studied for applications in organic electronics and sensors .

Research into the interactions of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid with biological targets has revealed:

  • Binding Affinity: Studies have demonstrated its ability to bind selectively to aldose reductase, which is crucial for developing therapeutic agents targeting diabetic complications .
  • Mechanistic Insights: Understanding the mechanism of action through molecular docking studies has provided insights into how modifications can enhance biological activity.

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Pyrazolo[3,4-b]quinolin-6-carboxylic acidFused quinoline structurePotential anti-inflammatory properties
Pyrazolo[1,5-b]pyrimidineAlternative ring fusionExhibits different enzyme inhibition profiles
Pyrazolo[1,2-b]pyrimidineDifferent positional isomerKnown for neuroprotective effects

The uniqueness of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid lies in its specific biological activities and synthetic accessibility compared to these similar compounds. Its distinct reactivity patterns and pharmacological profiles make it a valuable compound in drug discovery and development.

XLogP3

-0.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Dates

Modify: 2023-08-16

Explore Compound Types